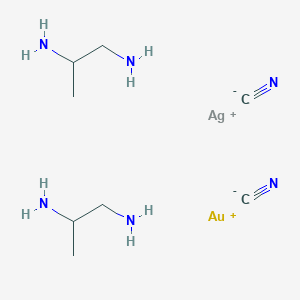

Silver propylenediamine gold cyanide

Description

Properties

CAS No. |

68391-13-9 |

|---|---|

Molecular Formula |

C8H20AgAuN6 |

Molecular Weight |

505.12 g/mol |

IUPAC Name |

silver;gold(1+);propane-1,2-diamine;dicyanide |

InChI |

InChI=1S/2C3H10N2.2CN.Ag.Au/c2*1-3(5)2-4;2*1-2;;/h2*3H,2,4-5H2,1H3;;;;/q;;2*-1;2*+1 |

InChI Key |

BKSRHXZTNDBYRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)N.CC(CN)N.[C-]#N.[C-]#N.[Ag+].[Au+] |

Origin of Product |

United States |

Synthesis and Design Principles for Heterometallic Gold I /silver I Complexes Incorporating Propylenediamine and Cyanide Ligands

Retrosynthetic Analysis and Precursor Selection for Mixed-Metal Systems

Retrosynthetic analysis is a powerful conceptual tool for planning the synthesis of complex molecules by deconstructing the target molecule into simpler, commercially available, or easily synthesized starting materials. For a hypothetical "Silver propylenediamine gold cyanide" complex, a retrosynthetic approach would involve identifying the key coordination bonds and disconnecting them to reveal logical precursors.

The target structure is presumed to contain gold(I), silver(I), propylenediamine, and cyanide ions. A plausible retrosynthetic disconnection would break the coordinative bonds between the metal centers and the ligands. This suggests the use of pre-formed metal-ligand complexes as building blocks. For instance, one could envision a gold-cyanide precursor and a silver-propylenediamine precursor, or vice-versa.

The selection of appropriate precursors is critical and is guided by factors such as stability, solubility, and reactivity. For the gold component, common precursors include aurous cyanide (AuCN) or dicyanoaurate(I) salts like potassium dicyanoaurate(I) (K[Au(CN)₂]). wikipedia.org For the silver component, silver cyanide (AgCN) or silver salts like silver nitrate (B79036) (AgNO₃) and silver trifluoromethanesulfonate (B1224126) (AgOTf) are common starting points. wikipedia.orgacs.org Propylenediamine would typically be introduced as a neutral ligand.

A key consideration in precursor design is the desired oxidation state of the metals in the final complex. While gold can exist in +1 and +3 oxidation states, gold(I) is more common in cyanide complexes and is known for its linear coordination geometry. wikipedia.org Silver almost exclusively exists in the +1 oxidation state in such coordination complexes. Therefore, stable Au(I) and Ag(I) precursors are the logical choice for assembling the target heterometallic structure.

Ligand Design Strategies for Propylenediamine and Cyanide Coordination

The rational design of heterometallic complexes relies heavily on the judicious selection of ligands to control the final architecture. In the case of "this compound," both propylenediamine and cyanide play crucial roles.

Propylenediamine is a bidentate chelating ligand, meaning it forms two coordinate bonds to a single metal center, creating a stable five-membered ring. This chelation effect enhances the thermodynamic stability of the resulting complex. The flexible aliphatic backbone of propylenediamine allows it to adopt various conformations to accommodate the geometric preferences of the metal ion.

Cyanide (CN⁻) is a versatile ambidentate ligand, capable of bridging two metal centers. nih.gov Its linear geometry and ability to form strong σ-bonds make it an excellent linker for constructing coordination polymers. nih.gov In a gold(I)/silver(I) system, the cyanide ligand is expected to bridge Au(I) and Ag(I) ions, forming -[Au-CN-Ag]- linkages. This bridging is fundamental to the formation of extended one-, two-, or three-dimensional networks. wikipedia.org

Synthetic Methodologies for Gold(III)-Diamine Precursors

Although the target complex focuses on gold(I), the synthesis of gold(III)-diamine precursors is a relevant area of study, as these can sometimes be reduced in situ or serve as starting materials for different classes of gold complexes. The synthesis of gold(III) derivatives can be challenging due to the tendency of Au(III) to be reduced. nih.gov However, the use of chelating ligands like diamines can stabilize the gold(III) center.

A common strategy involves the reaction of a gold(III) salt, such as tetrachloroauric acid (HAuCl₄) or sodium tetrachloroaurate(III) (NaAuCl₄), with the diamine ligand. nih.gov To facilitate the reaction and avoid the formation of protonated diamine salts, a base is often added to deprotonate the ligand.

In some cases, a silver salt is used as a halide abstractor. For example, reacting NaAuCl₄ with a bidentate ligand in the presence of a silver(I) salt can lead to the precipitation of AgCl, driving the formation of the desired gold(III) complex. nih.gov The resulting gold(III)-diamine complexes are typically square planar, a characteristic geometry for d⁸ metal ions like Au(III). wikipedia.org

While not directly a precursor for a gold(I) complex, a gold(III)-propylenediamine complex could potentially be reduced to a gold(I) species in a subsequent reaction step, offering an alternative synthetic route.

| Precursor Type | General Synthetic Approach | Key Considerations |

| Gold(III)-Diamine | Reaction of a Au(III) salt (e.g., HAuCl₄) with a diamine ligand. | Stabilization of the Au(III) oxidation state, potential for reduction, use of halide abstractors. nih.govnih.gov |

| Gold(I)-Cyanide | Reaction of a Au(I) salt with a cyanide source (e.g., KCN). | Linear coordination preference of Au(I), formation of stable [Au(CN)₂]⁻ anions. wikipedia.org |

Synthetic Methodologies for Silver(I)-Cyanide Precursors

Silver(I)-cyanide precursors are fundamental building blocks for the assembly of the target heterometallic complex. The most straightforward precursor is silver cyanide (AgCN), a white solid that precipitates upon the addition of a cyanide salt (like NaCN or KCN) to a solution of a soluble silver salt (like AgNO₃). wikipedia.org The structure of solid AgCN consists of linear -[Ag-CN]- chains. wikipedia.org

An alternative and widely used precursor is potassium dicyanoargentate(I) (K[Ag(CN)₂]), which is prepared by dissolving AgCN in an aqueous solution of potassium cyanide. wikipedia.org This complex is soluble in water and provides the linear [Ag(CN)₂]⁻ anion. Traditional methods for producing silver cyanide and its complexes often involve highly toxic reagents like KCN or NaCN. researchgate.net

More recent "greener" synthetic routes have been developed to avoid the use of poisonous cyanide salts. One such method involves the in-situ generation of cyanide ions from acetonitrile (B52724) (CH₃CN) in the presence of a catalyst. researchgate.net This approach allows for the direct synthesis of AgCN from AgNO₃ and acetonitrile, offering a safer alternative. researchgate.net

| Precursor | Formula | Typical Synthesis |

| Silver Cyanide | AgCN | Precipitation from a solution of a Ag⁺ salt and a cyanide salt. wikipedia.org |

| Potassium Dicyanoargentate(I) | K[Ag(CN)₂] | Dissolving AgCN in a KCN solution. wikipedia.org |

Targeted Heterometallic Assembly Approaches

The construction of the final heterometallic "this compound" complex from the selected precursors can be achieved through several strategic approaches.

Sequential coordination involves the step-by-step assembly of the complex. rsc.org This methodical approach offers greater control over the final structure. For the target complex, a possible sequence is:

Synthesis of a Silver-Diamine Complex: Propylenediamine is reacted with a silver(I) salt (e.g., AgNO₃) to form a [Ag(propylenediamine)]⁺ complex.

Reaction with a Gold-Cyanide Precursor: The pre-formed silver-diamine complex is then reacted with a gold-cyanide precursor, such as K[Au(CN)₂]. The cyanide ligands on the gold complex can displace other ligands or bridge to the silver centers, leading to the formation of the heterometallic structure.

An alternative sequence would involve first forming a gold-diamine complex, which is then reacted with a silver-cyanide precursor. The choice of sequence can influence the final product due to differences in lability and coordination preferences of the intermediate complexes.

Co-crystallization and self-assembly represent a more direct approach where the individual precursors are mixed together in a suitable solvent system, allowing them to spontaneously organize into the most thermodynamically stable structure. rsc.org This method is particularly effective for forming coordination polymers. rsc.org

In this approach, a solution containing a silver salt, a gold-cyanide complex, and propylenediamine would be prepared. The solvent system is crucial, as it must dissolve all components while facilitating the crystallization of the final product. The coordination preferences of the metals and ligands—the chelation of propylenediamine and the bridging of cyanide—will guide the self-assembly process. rsc.orgnih.gov This can lead to the formation of extended one-, two-, or three-dimensional coordination polymers where the silver-propylenediamine units are linked by gold-cyanide bridges. nih.gov The final structure is often influenced by factors such as stoichiometry, temperature, and the presence of counter-ions. rsc.org

Reaction Parameter Optimization for Complex Formation

The successful synthesis and isolation of "this compound" as a discrete complex or an extended coordination polymer is highly dependent on the careful optimization of several key reaction parameters. These parameters influence the reaction kinetics, thermodynamic stability of the product, and can direct the assembly towards a desired structural outcome. The primary synthetic route involves the reaction of a silver(I) salt with propylenediamine, followed by the introduction of a soluble dicyanoaurate(I) salt, such as potassium dicyanoaurate(I).

Stoichiometric Control:

The molar ratio of the reactants—silver(I), propylenediamine, and dicyanoaurate(I)—is a critical factor in determining the final structure of the complex. Variations in stoichiometry can lead to the formation of different coordination environments around the silver(I) center and different dimensionalities of the resulting network. For instance, a 1:1:1 molar ratio of Ag⁺:propylenediamine:[Au(CN)₂]⁻ might be targeted for a simple charge-neutral complex. However, the denticity and conformational flexibility of the propylenediamine ligand, combined with the bridging capability of the dicyanoaurate anion, can lead to more complex structures.

In analogous systems involving copper(II), a diamine, and dicyanoaurate(I), altering the metal-to-ligand ratios has been shown to produce different structural motifs, such as one-dimensional (1D) zig-zag chains or two-dimensional (2D) corrugated nets. rsc.org For the silver(I)-propylenediamine-dicyanoaurate(I) system, a systematic variation of the stoichiometry is essential to map out the synthetic landscape.

Influence of Temperature:

Temperature can have a significant impact on both the thermodynamic and kinetic aspects of complex formation. In the context of gold and silver cyanide complexes, temperature is known to affect solubility and the stability of metal-ligand and metal-metal interactions. For many gold and silver recovery processes from cyanide solutions, lower temperatures can favor the adsorption and stability of the metal-cyanide complexes. mdpi.com

For the synthesis of the target heterometallic complex, a controlled temperature profile is crucial. Room temperature is often a suitable starting point for the slow crystallization of coordination polymers. However, in some cases, elevated temperatures may be required to overcome kinetic barriers to the formation of the most thermodynamically stable product. Conversely, lower temperatures might be employed to trap kinetically favored products or to enhance the formation of weak interactions, such as aurophilic Au···Au bonds, which can be crucial for the supramolecular assembly. nih.govresearchgate.net The thermal stability of the propylenediamine ligand and its coordination to silver(I) must also be considered, as higher temperatures could potentially lead to ligand dissociation.

Solvent Effects:

The choice of solvent is paramount in the synthesis of coordination complexes, as it influences the solubility of the precursors, the coordination behavior of the metal ions, and the crystallization of the final product. For the this compound system, a range of solvents should be considered.

Water is a potential solvent, given the solubility of many simple silver salts, alkali metal dicyanoaurates, and propylenediamine. The formation of aquated silver ions and the hydrogen-bonding capabilities of water can play a significant role in the self-assembly process. nih.govresearchgate.net However, the desired complex may have limited solubility in water, necessitating the use of other solvent systems.

Polar organic solvents such as methanol (B129727), ethanol, acetonitrile, and dimethylformamide (DMF) are commonly used in the synthesis of related gold and silver complexes. nih.govresearchgate.net These solvents offer different coordination properties and dielectric constants, which can be tuned to control the rate of precipitation and the quality of the resulting crystals. For instance, slow diffusion of a less polar solvent (e.g., diethyl ether) into a solution of the complex in a more polar solvent (e.g., dichloromethane (B109758) or acetonitrile) is a common technique for inducing crystallization.

The optimization of these parameters is typically an empirical process, guided by the principles of coordination chemistry and informed by the behavior of analogous systems. The following tables summarize hypothetical experimental data based on principles gleaned from related research, illustrating how systematic variation of these parameters could be used to identify the optimal conditions for the formation of the target complex.

Table 1: Effect of Stoichiometry on Product Formation A series of reactions are carried out at room temperature in methanol to investigate the influence of the molar ratios of the reactants.

| Molar Ratio (Ag⁺:pn:[Au(CN)₂]⁻) | Observation | Presumed Product |

| 1:1:1 | Formation of a crystalline precipitate | [Ag(pn)][Au(CN)₂] (1D coordination polymer) |

| 1:2:1 | Clear solution, no precipitate | Formation of soluble [Ag(pn)₂]⁺ and [Au(CN)₂]⁻ ions |

| 2:1:2 | Formation of a microcrystalline powder | Possible formation of a complex with bridging pn and terminal [Au(CN)₂]⁻ |

Table 2: Influence of Temperature on Crystal Quality Based on a 1:1:1 stoichiometric ratio in acetonitrile, the effect of temperature on the crystallization process is evaluated.

| Temperature (°C) | Observation | Crystal Quality |

| 4 | Slow formation of small needles | Good, suitable for single-crystal X-ray diffraction |

| 25 (Room Temp) | Rapid formation of a powder | Poor, microcrystalline |

| 60 | Decomposition, formation of a dark precipitate | Not applicable |

Table 3: Solvent System and Product Isolation Different solvent systems are tested for the synthesis and crystallization of the complex with a 1:1:1 stoichiometry at 4°C.

| Solvent System | Solubility of Reactants | Product Formation |

| Water | High | Formation of a fine precipitate, difficult to crystallize |

| Methanol | Good | Formation of well-defined crystals over several days |

| Acetonitrile | Good | Slow formation of large, block-like crystals |

| DMF | High | Complex remains in solution, requires anti-solvent precipitation |

Advanced Spectroscopic Characterization and Structural Elucidation of Silver Propylenediamine Gold Cyanide Complexes

Vibrational Spectroscopy for Ligand Coordination and Bonding (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a primary tool for identifying the coordination modes of ligands in a complex. For a silver propylenediamine gold cyanide complex, these methods can confirm the binding of both the propylenediamine and cyanide ligands to the metal centers.

In the mid-infrared spectrum, the characteristic vibrational modes of the propylenediamine ligand, such as N-H, C-H, and C-N stretching and bending frequencies, would exhibit shifts upon coordination to the silver(I) ion compared to the free ligand. The most informative vibration is typically the cyanide (C≡N) stretch. The frequency of this stretch is highly sensitive to the cyanide's coordination environment. For instance, in self-assembled monolayers of aurous cyanide (AuCN), a strong absorption is observed at 2140 cm⁻¹. escholarship.org In complexes like AgAu(CN)₂, the vibrational spectra can indicate the presence of bridged CN groups. researchgate.net A shift in the C≡N stretching frequency to higher wavenumbers (a blue shift) often suggests a bridging coordination mode or strong σ-donation from the cyanide to the metal, which strengthens the C≡N bond. escholarship.orgnsf.gov

Raman spectroscopy complements IR spectroscopy, particularly for studying symmetric vibrations and analyzing aqueous solutions. researchgate.net It is highly effective for determining the concentrations of various metal cyanide species in solution, with detection limits as low as 0.001–0.01 M. researchgate.net For a this compound complex, Raman spectroscopy could be used to monitor the structural integrity of the complex in solution and identify characteristic metal-ligand vibrations.

Table 1: Representative C≡N Stretching Frequencies in Gold Cyanide Species This table presents typical vibrational frequencies for the cyanide ligand in different gold-containing compounds, illustrating how the frequency is sensitive to the chemical environment.

| Compound/Species | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| K[Au(CN)₂] | C≡N Stretch | 2164 | researchgate.net |

| AuCN Monolayer (Hexagonal) | C≡N Stretch | 2140 | escholarship.org |

| AuCN Monolayer (Ribbon) | C≡N Stretch | 2230 | escholarship.org |

| [Fe(CN)₆]³⁻ on Au surface | C≡N Stretch | 2134 - 2150 | nsf.gov |

The far-infrared (Far-IR) region of the spectrum (typically below 600 cm⁻¹) is crucial for directly observing the vibrations of the metal-ligand bonds. Analysis of this region provides direct evidence of the coordination between the metal ions (Ag⁺ and Au⁺) and the ligands (propylenediamine and cyanide). For a this compound complex, one would expect to observe distinct stretching vibrations corresponding to the Ag-N and Au-C/Au-N bonds.

For example, studies on related complexes have identified the Au-N stretching vibration, ν(Au-N), at approximately 275 cm⁻¹ when a cyanide species is adsorbed onto a gold surface through its nitrogen atom. nsf.gov The presence of such bands in the Far-IR spectrum of this compound would confirm the proposed coordination scheme. By analyzing the positions and number of these metal-ligand bands, the coordination geometry around each metal center can be inferred, providing insight into the formation of a potential polymeric chain structure, such as -[Ag(pn)]-[Au(CN)₂]-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of molecules in both solution and the solid state. For this compound, a combination of multinuclear and multidimensional NMR experiments is required for a full structural assignment.

Proton (¹H) NMR: The ¹H NMR spectrum provides information primarily on the propylenediamine ligand. The chemical shifts of the amine (-NH₂) and methylene (B1212753) (-CH₂-) protons in the coordinated ligand would differ from those of the free, uncoordinated propylenediamine molecule. Coordination to the silver ion typically leads to a downfield shift of the proton resonances due to the deshielding effect of the metal center. researchgate.net The splitting patterns (multiplicity) of these signals provide information about the connectivity and conformation of the propylenediamine backbone.

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the carbon environments of both the propylenediamine ligand and the crucial cyanide ligand.

Propylenediamine Carbons: The carbon signals of the propylenediamine ligand are expected to shift upon coordination to the silver atom. researchgate.net

Cyanide Carbon: The chemical shift of the cyanide carbon is highly diagnostic of its bonding environment. In related gold(I) and silver(I) cyanide systems, the ¹³C resonance of the cyanide group provides key structural information. rsc.orgnih.gov For example, in solid silver cyanide (AgCN), the ¹³C NMR line shape requires a two-site model to account for ordered and disordered silver coordination environments. nih.gov In the dicyanoaurate(I) anion, [Au(CN)₂]⁻, the cyanide carbon resonance is also well-characterized. nih.gov The precise chemical shift in a this compound complex would help determine if the cyanide ligand is terminally bonded to gold or bridging between gold and silver centers.

Table 2: Representative ¹³C NMR Chemical Shifts for Cyanide Ligands This table provides examples of ¹³C chemical shifts for cyanide in different metal complexes, highlighting the sensitivity of this parameter to the coordination environment. Specific shifts for this compound would depend on its precise structure.

| Compound/Environment | ¹³C Chemical Shift (ppm) | State | Reference |

| Silver Cyanide (AgCN) | ~140-160 (complex pattern) | Solid | nih.gov |

| Mercury(II) Cyanide Complexes | ~145 | Solution | researchgate.net |

| Pb(H₂O)[Au(CN)₂]₂ | ~148 | Solid | nih.gov |

Solid-state ¹⁵N NMR is a powerful probe for directly investigating the nitrogen atoms in both the propylenediamine and cyanide ligands, providing unambiguous evidence of metal-nitrogen interactions. rsc.org

Propylenediamine Nitrogens: The ¹⁵N chemical shift of the amine groups in propylenediamine would confirm their coordination to the silver ion. The significant change in the electronic environment of the nitrogen atom upon bond formation with the metal results in a substantial shift compared to the free ligand. csic.es

Cyanide Nitrogen: The ¹⁵N chemical shift of the cyanide ligand is exceptionally sensitive to its coordination mode. nih.govnih.gov Studies of lead-gold cyanide polymers have shown that distinct ¹⁵N resonances can be resolved for cyanides in different environments, such as those bridging metal centers versus those participating in hydrogen bonding. nih.gov In a this compound complex, ¹⁵N NMR could differentiate between a linear Au-C≡N arrangement and a bridged Au-C≡N-Ag linkage. nih.gov

Table 3: Representative ¹⁵N NMR Chemical Shifts for Cyanide and Amine Ligands This table shows typical ¹⁵N chemical shift values for nitrogen in cyanide and amine groups in various chemical environments. These reference points are essential for interpreting the spectrum of a new complex.

| Species/Environment | ¹⁵N Chemical Shift (ppm) | Reference Compound | Reference |

| Ammonium Chloride (NH₄Cl) | 39.3 | Liquid NH₃ | researchgate.net |

| Gold(I) Cyanide Species (RS-Au-C¹⁵N⁻) | 260.30 | Not Specified | nih.gov |

| Dicyanoaurate(I) Anion (Au(C¹⁵N)₂⁻) | 265.94 | Not Specified | nih.gov |

| Pb(H₂O)[Au(CN)₂]₂ (μ₂-bridging CN) | ~270-280 | Not Specified | nih.gov |

| Pb(H₂O)[Au(CN)₂]₂ (H-bonding CN) | ~260-270 | Not Specified | nih.gov |

| Amide Nitrogen in Proteinaceous Structures | ~257 (relative to NO₃⁻) | Not Specified | csic.es |

To establish the complete bonding network and spatial relationships within the complex, multi-dimensional NMR experiments are indispensable. Techniques such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton with its directly attached carbon atom in the propylenediamine ligand, confirming assignments made in the 1D spectra.

More advanced experiments like ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) can reveal correlations over two or three bonds. This could potentially show a correlation from the propylenediamine protons to the cyanide carbon, providing direct evidence for the proximity of the [Ag(propylenediamine)]⁺ unit to the [Au(CN)₂]⁻ unit. Similarly, solid-state correlation experiments (e.g., ¹³C-¹⁵N) can definitively establish the connectivity and spatial proximities between the different nuclei within the complex's framework.

Electronic Absorption Spectroscopy for Electronic Transitions (UV-Visible)

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For complexes of d¹⁰ metal ions like Ag(I) and Au(I) with saturated ligands like propylenediamine and cyanide, the compounds are often colorless, with electronic transitions occurring in the ultraviolet region. These transitions can include metal-centered (d→s or d→p) or ligand-to-metal charge transfer (LMCT) bands.

While discrete molecular complexes of this compound may not show strong absorption in the visible range, the formation of bimetallic silver-gold nanoparticles or extended polymeric materials can give rise to distinct optical properties. micronanoeducation.org Bimetallic silver-gold nanoparticles exhibit a phenomenon known as Localized Surface Plasmon Resonance (LSPR), which is an intense absorption band caused by the collective oscillation of conduction electrons in response to incident light. researchgate.netnih.gov The position of the LSPR band is sensitive to the size, shape, and composition of the nanoparticles. researchgate.net Pure silver nanoparticles typically show an LSPR peak around 400-420 nm, while pure gold nanoparticles absorb at approximately 520 nm. micronanoeducation.orgresearchgate.net Hybrid silver-gold particles often display a single, broad plasmon band at an intermediate wavelength, reflecting the properties of both constituent metals. micronanoeducation.org The presence of such a band in a sample of this compound could indicate the formation of aggregated nanostructures.

Table 4: Typical UV-Visible Absorption Maxima for Silver and Gold Nanoparticles This table summarizes the characteristic Surface Plasmon Resonance (SPR) peaks for silver, gold, and hybrid nanoparticles. The presence of such peaks can indicate the formation of nanoscale materials.

| Nanoparticle Type | λ_max (nm) | Observation | Reference |

| Silver (Ag) | 419 | Characteristic SPR peak for AgNPs. | micronanoeducation.org |

| Gold (Au) | 517 | Characteristic SPR peak for AuNPs. | micronanoeducation.org |

| Silver-Gold Hybrid | 404 | Broad peak with properties of both Ag and Au. | micronanoeducation.org |

| Ag-Au Alloy | 409 - 565 | Peak position varies with alloy composition. | researchgate.net |

Ligand-to-Metal Charge Transfer (LMCT) Band Assignment

Ligand-to-Metal Charge Transfer (LMCT) is an electronic transition where an electron moves from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. libretexts.orgwikipedia.org This process results in the formal reduction of the metal center. wikipedia.org In the context of the [Au(CN)₂]⁻ anion, the principal LMCT transitions involve the transfer of electron density from the cyanide (CN⁻) ligands to the gold(I) center.

Theoretical studies, such as Density Functional Theory (DFT) calculations on the [Au(CN)₂]⁻ complex, reveal that the coordinate bond is not purely a σ-donation from the ligand to the Au⁺ ion; there is also a significant π-backdonation component from the metal to the ligands. nih.gov Despite this, the primary charge transfer absorptions observed in the UV-Vis spectrum are assigned to LMCT events. These transitions are from the filled π-orbitals of the cyanide ligands to the vacant or partially filled d-orbitals of the gold center. The energy of these transitions is influenced by factors that affect the energy levels of the metal and ligand orbitals. For instance, metal ions that are more easily reduced correspond to lower energy LMCT transitions. wikipedia.org

LMCT bands are characteristically intense, with molar absorptivity (ε) values that can exceed 50,000 L mol⁻¹ cm⁻¹, making them easily distinguishable from the much weaker d-d transitions. libretexts.orgwikipedia.org For d¹⁰ complexes like those involving Au(I), d-d transitions are not expected, making charge transfer bands the most prominent features in the electronic spectrum.

| Transition Type | Originating Orbital | Destination Orbital | Typical Energy Region | Characteristic |

| LMCT | Ligand-based (e.g., π orbitals of CN⁻) | Metal-based (e.g., d orbitals of Au⁺) | UV to Visible | High Intensity (ε > 10,000 L mol⁻¹ cm⁻¹) |

Metal-to-Ligand Charge Transfer (MLCT) Band Assignment

Conversely, a Metal-to-Ligand Charge Transfer (MLCT) transition involves the movement of an electron from a metal-centered orbital to a ligand-centered orbital, resulting in the oxidation of the metal. wikipedia.org This type of transition is favored when the metal is in a low oxidation state (electron-rich) and the ligands possess low-lying empty orbitals, such as π* antibonding orbitals. libretexts.org

In the this compound complex, the Au(I) center has a filled d¹⁰ electronic configuration. While this makes it electron-rich, the cyanide ligand is particularly capable of accepting electron density due to its π* orbitals. DFT calculations have confirmed the existence of π-backdonation from Au⁺ to the CN⁻ ligands in the [Au(CN)₂]⁻ unit, which is a key factor in the stability of the complex. nih.gov This backdonation can be viewed as a form of MLCT interaction. The energy required for MLCT transitions is generally higher for d¹⁰ metals compared to d⁸ or d⁶ metals. The energy of the MLCT band (hν_max) is correlated with the difference in the metal and ligand redox potentials (ΔE₁/₂). nih.gov

The propylenediamine ligand, being a simple σ-donating alkyl diamine, lacks the low-energy π* orbitals necessary to facilitate a low-energy MLCT transition with the Ag(I) center. Therefore, any significant MLCT character in the complex is expected to be localized within the [Au(CN)₂]⁻ moiety.

| Transition Type | Originating Orbital | Destination Orbital | Key Requirement |

| MLCT | Metal-based (e.g., d orbitals of Au⁺) | Ligand-based (e.g., π* orbitals of CN⁻) | Electron-rich metal, Ligand with low-lying π* orbitals |

Surface Plasmon Resonance (SPR) Characteristics in Nanoparticulate Forms

When this compound is formulated into nanoparticles, or when bimetallic gold-silver cyanide nanoparticles are produced, they can exhibit unique optical properties due to Localized Surface Plasmon Resonance (LSPR). nih.gov LSPR is the collective, resonant oscillation of conduction electrons in the nanoparticles, excited by incident light. youtube.com This phenomenon results in strong light absorption and scattering at a specific wavelength, which is why colloidal nanoparticles of gold and silver are brightly colored. youtube.comnih.gov

The SPR characteristics, particularly the wavelength of maximum absorption (λ_max), are highly dependent on the nanoparticles' size, shape, composition, and the dielectric constant of the surrounding medium. nih.govnih.gov

Composition: In Au-Ag bimetallic nanoparticles, the LSPR peak position typically lies between the characteristic peaks of pure silver (around 400 nm) and pure gold (around 520-530 nm). mdpi.com The exact position can be tuned by varying the Au:Ag ratio.

Size and Shape: Increasing particle size generally leads to a red-shift (a shift to longer wavelengths) of the LSPR peak. Anisotropic shapes like nanorods or nanocages will exhibit multiple SPR peaks corresponding to electron oscillations along different axes. nih.gov

Structure: For core-shell nanoparticles (e.g., an Au core with an Ag shell), the SPR is influenced by both the core and shell materials, as well as the shell thickness. nih.gov Plasmon coupling between the core and shell can lead to more complex spectra compared to simple alloys. nih.gov

These tunable plasmonic properties make such nanoparticles suitable for applications in sensing and imaging. nih.gov

| Nanoparticle Material | Typical LSPR λ_max (for ~20 nm spheres) | Factors Causing Red-Shift |

| Silver (Ag) | ~400 nm | Increased particle size, Aggregation, Higher refractive index of medium |

| Gold (Au) | ~520 nm | Increased particle size, Aggregation, Higher refractive index of medium |

| Au-Ag Alloy/Core-Shell | 400 - 520 nm | Increasing Au content, Increased particle size, Aggregation |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is an indispensable tool for analyzing the solid-state structure of crystalline materials like this compound. nih.gov It provides fundamental information about the atomic arrangement, crystal system, and phase purity of a bulk sample. nih.gov

Single Crystal X-ray Diffraction for Definitive Structure Determination

Powder X-ray Diffraction for Bulk Crystallinity

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline (powder) sample, providing a fingerprint of its crystalline phases. nih.govnih.gov The resulting diffractogram plots diffraction intensity against the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions (according to Bragg's Law), while the peak intensities are related to the arrangement of atoms within the unit cell.

PXRD is crucial for:

Phase Identification: Comparing the experimental pattern to databases (like the JCPDS) or simulated patterns from single-crystal data confirms the identity of the compound. nih.gov

Crystallinity Assessment: Broad diffraction peaks indicate small crystallite size (nanoparticles) or poor crystallinity, whereas sharp, well-defined peaks suggest a highly crystalline, bulk material. nih.gov

Purity Analysis: The presence of peaks from impurity phases can be readily detected. researchgate.net

For bimetallic materials, PXRD can distinguish between a physical mixture of two separate metal phases and a true alloy or core-shell structure. nih.gov In the case of this compound, a typical PXRD pattern would exhibit a unique set of diffraction peaks distinct from those of the starting materials. For example, the diffraction patterns of face-centered cubic (FCC) gold and silver nanoparticles show characteristic peaks corresponding to specific crystallographic planes. nih.govresearchgate.netresearchgate.net A complex formed from these would have a completely different pattern reflecting its own crystal structure.

| Diffraction Plane (hkl) | Typical 2θ (°) for Au (FCC) | Typical 2θ (°) for Ag (FCC) |

| (111) | ~38.2° | ~38.1° |

| (200) | ~44.4° | ~44.3° |

| (220) | ~64.6° | ~64.4° |

| (311) | ~77.5° | ~77.4° |

Note: The above 2θ values are representative for Cu Kα radiation and can vary slightly with crystallite size and lattice strain. nih.govresearchgate.net The pattern for the target complex would be different.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and, critically, the chemical (oxidation) states of the elements within the top few nanometers of a material's surface. mdpi.com

In the analysis of this compound, XPS would be used to confirm the expected oxidation states of Au(+1) and Ag(+1). This is achieved by measuring the binding energies of core-level electrons. For gold, the Au 4f signal splits into a doublet (Au 4f₇/₂ and Au 4f₅/₂). The binding energy of the Au 4f₇/₂ peak for metallic Au(0) is typically around 84.0 eV. researchgate.net In Au(I) complexes, this peak shifts to a higher binding energy, generally in the range of 85-86 eV, while for Au(III) it is found at even higher energies (87-88 eV). researchgate.netmdpi.com Similarly, the Ag 3d₅/₂ peak for Ag(0) is around 368.2 eV, and it shifts to a lower binding energy of approximately 367.5-367.9 eV for Ag(I) compounds.

Analysis of the N 1s and C 1s spectra would further characterize the propylenediamine and cyanide ligands, respectively. The N 1s spectrum could distinguish between the amine groups coordinated to silver and any surface contaminants. The C 1s spectrum would show components corresponding to the cyanide carbon and the aliphatic carbons of the propylenediamine ligand. mdpi.com

| Element (Orbital) | Expected Oxidation State | Approximate Binding Energy (eV) | Reference |

| Au 4f₇/₂ | +1 | 85.0 - 86.0 eV | researchgate.netmdpi.com |

| Ag 3d₅/₂ | +1 | 367.5 - 367.9 eV | - |

| N 1s (amine) | - | ~400 eV | - |

| C 1s (cyanide) | - | ~286 eV | - |

| C 1s (aliphatic) | - | ~285 eV | - |

Note: Binding energies are subject to variation based on the specific chemical environment and instrument calibration.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and probing the structural integrity of coordination complexes. nih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for organometallic and coordination compounds, as it is a soft ionization technique that can transfer intact complex ions from solution into the gas phase for analysis. uvic.ca

In the analysis of this compound, ESI-MS would be employed to verify the mass of the intact complex ion. The resulting mass spectrum would display peaks corresponding to the mass-to-charge ratio (m/z) of the molecular ion, providing direct evidence of the compound's formation and its elemental composition. The isotopic patterns observed in the spectrum are also critical for confirmation; for instance, the characteristic isotopic signature of silver (¹⁰⁷Ag and ¹⁰⁹Ag) would be expected in the molecular ion peak.

To further elucidate the structure, tandem mass spectrometry (MS/MS) can be performed. In this technique, the molecular ion of interest is isolated and then subjected to fragmentation through collision-induced dissociation. The resulting fragmentation pattern provides a "fingerprint" of the compound's connectivity. For a complex like this compound, fragmentation might occur through the loss of the propylenediamine ligand, cleavage of the cyanide bridges, or separation of the silver and gold metallic centers. nih.gov Analyzing these fragments helps to piece together the structural arrangement of the complex. uvic.ca

Table 1: Hypothetical ESI-MS Fragmentation Data for a this compound Cationic Complex

| Fragment | Description | Hypothetical m/z |

| [M]⁺ | Parent molecular ion | Calculated value |

| [M - pn]⁺ | Loss of propylenediamine ligand | Calculated value |

| [M - CN]⁺ | Loss of a cyanide ligand | Calculated value |

| [Au(CN)(pn)]⁺ | Gold-containing fragment | Calculated value |

| [Ag(pn)]⁺ | Silver-containing fragment | Calculated value |

| Note: The exact m/z values would depend on the specific stoichiometry and charge state of the complex being analyzed. |

Electron Microscopy for Morphology and Size (SEM, TEM)

Electron microscopy techniques are indispensable for characterizing the morphology, size, and crystalline nature of coordination polymers. kashanu.ac.ir Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide complementary information about the material's physical structure.

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of the this compound complex. SEM analysis reveals the shape and size distribution of the particles or crystals, showing whether they exist as well-defined crystals, amorphous aggregates, or layered nanosheets. acs.org This technique provides high-resolution, three-dimensional images of the sample's surface, which is crucial for understanding how the material might interact with its environment in various applications. Energy-dispersive X-ray spectroscopy (EDS or EDX), an analytical technique often paired with SEM, can provide elemental composition analysis of the sample's surface, confirming the presence of silver, gold, carbon, and nitrogen. kashanu.ac.ir

Table 2: Summary of Morphological Data from Electron Microscopy

| Technique | Information Obtained | Typical Research Findings |

| SEM | Surface topography, particle shape, size distribution, elemental composition (with EDS) | Layered stacking morphology, aggregates of nanoparticles, confirmation of Ag, Au, C, N presence. kashanu.ac.iracs.org |

| TEM | Internal structure, nanoparticle size and shape, crystallinity, lattice defects | Uniformly distributed nanoparticles (e.g., 30-100 nm), lattice fringes confirming crystalline domains, electron diffraction patterns. idosi.orgnih.gov |

Coordination Chemistry and Intermetallic Interactions in Silver Propylenediamine Gold Cyanide Systems

Ligand Coordination Modes of Propylenediamine (Chelation, Bridging)

Propylenediamine (1,2-diaminopropane), a bidentate ligand, features two nitrogen donor atoms that can coordinate to metal centers in two primary modes: chelation and bridging.

Chelation: In the chelating mode, both nitrogen atoms of a single propylenediamine molecule bind to the same metal center. This forms a stable five-membered ring, a thermodynamically favorable arrangement known as the chelate effect. This mode is common when the ligand coordinates to a metal center with available coordination sites, such as a four-coordinate silver(I) or gold(III) ion.

Bridging: Alternatively, propylenediamine can act as a bridging ligand, where each of its two nitrogen atoms binds to a different metal center. This mode links metal ions, facilitating the formation of one-dimensional chains, two-dimensional layers, or three-dimensional coordination polymers. In heterometallic systems containing both silver and gold, the propylenediamine could bridge two silver ions, two gold ions, or, most interestingly, a silver and a gold ion, creating a truly heterobimetallic framework. For instance, the closely related ligand ethylenediamine (B42938) has been shown to create bridged structures in copper-gold cyanide systems, forming chains of [(en)₂Cu-NC-Au-CN]⁺ cations. capes.gov.bracs.org

The selection between chelation and bridging is influenced by several factors, including the stoichiometry of the reactants, the preferred coordination number of the metal ions, and the presence of competing ligands like cyanide.

Coordination Geometries Around Gold(I)/(III) and Silver(I) Centers

Gold(I) and Silver(I): Both Au(I) and Ag(I) possess a d¹⁰ electronic configuration. nih.govwikipedia.org This closed-shell configuration leads to a strong preference for a two-coordinate, linear geometry with a 180° bond angle between the ligands. nih.govwikipedia.org In the context of a silver propylenediamine gold cyanide system, Au(I) would typically be found in a linear [Au(CN)₂]⁻ unit. wikipedia.org Similarly, Ag(I) often adopts a linear geometry, for example by binding to a nitrogen atom from a propylenediamine and a nitrogen or carbon atom from a cyanide group. wikipedia.org

Gold(III): Gold(III) has a d⁸ electronic configuration and overwhelmingly favors a four-coordinate, square planar geometry. wikipedia.orgwiley-vch.de This geometry is a hallmark of Au(III) chemistry and would be expected if gold is present in this higher oxidation state. wikipedia.orgresearchgate.net

Silver(I) Flexibility: While linear coordination is most common for Ag(I), it exhibits greater flexibility than Au(I). nih.govacs.orgresearchgate.net Three-coordinate (trigonal planar) and four-coordinate (tetrahedral) geometries are also well-documented, particularly with sterically accommodating ligands. nih.govacs.orgresearchgate.net This flexibility allows for more complex and varied structural motifs within the crystal lattice.

| Metal Ion | Oxidation State | d-Electron Count | Common Coordination Number(s) | Typical Geometry | Reference |

|---|---|---|---|---|---|

| Gold | Au(I) | d¹⁰ | 2 | Linear | wikipedia.org |

| Gold | Au(III) | d⁸ | 4 | Square Planar | wikipedia.orgwiley-vch.de |

| Silver | Ag(I) | d¹⁰ | 2 | Linear | nih.govwikipedia.org |

| Silver | Ag(I) | d¹⁰ | 3 | Trigonal Planar | nih.govacs.orgresearchgate.net |

| Silver | Ag(I) | d¹⁰ | 4 | Tetrahedral | nih.govacs.orgresearchgate.net |

Nature of Gold-Nitrogen and Silver-Nitrogen Dative Bonds

The bonds formed between the metal centers and the nitrogen atoms of the propylenediamine ligand are dative covalent bonds, where the nitrogen atom donates a lone pair of electrons to an empty orbital on the metal ion. wikipedia.orglibretexts.org

Silver-Nitrogen Bond: The Ag(I)-N bond is well-studied. Computational analyses reveal that it is primarily characterized by σ-donation from the nitrogen lone pair into the silver ion's empty 5s orbital. nih.govacs.orgresearchgate.netnih.gov This interaction is stabilized by both electrostatic and charge-transfer contributions. nih.gov The sp³ hybridized nitrogen atoms in propylenediamine are particularly effective σ-donors, leading to stable Ag-N bonds. acs.orgnih.gov

Gold-Nitrogen Bond: Gold(I), being a soft metal ion, generally shows a lower affinity for hard nitrogen donors compared to softer donors like phosphorus or sulfur. wiley-vch.decore.ac.uk However, stable Au(I)-N bonds can and do form. The nature of the Au(III)-N bond has been studied computationally, revealing it to be a strong interaction where the nitrogen ligand acts as a potent σ-electron donor. rsc.orgresearchgate.net This bond was found to have a more significant electrostatic character than a covalent one. rsc.orgresearchgate.net

Nature of Gold-Carbon/Nitrogen (Cyanide) and Silver-Carbon/Nitrogen (Cyanide) Bonds

Gold-Cyanide Bond: The bond between gold and cyanide is exceptionally strong and is considered to be significantly covalent. wikipedia.orgresearchgate.net This strength is attributed not only to the σ-donation from the cyanide's carbon atom to the gold center but also to a synergistic π-backbonding effect. researchgate.netquora.com In this back-donation, electron density from gold's filled d-orbitals is donated back into the empty π* antibonding orbitals of the cyanide ligand, which strengthens the metal-ligand bond. researchgate.netquora.com This results in the highly stable dicyanoaurate(I) anion, [Au(CN)₂]⁻. nih.gov

Silver-Cyanide Bond: The silver-cyanide bond also has significant covalent character. researchgate.net In solid silver cyanide, the Ag⁺ ions are bridged by the cyanide ligands, forming -[Ag-CN]- chains where silver is linearly coordinated. wikipedia.org The bond lengths of Ag-C and Ag-N are nearly identical, indicating the delocalized nature of the interaction. wikipedia.org The cyanide ligand can act as a terminal ligand or, more commonly in these frameworks, as a bridge (μ₂-C,N) between two metal centers. wikipedia.orgresearchgate.net

| Bond | Key Characteristics | Bonding Components | Common Structural Role | Reference |

|---|---|---|---|---|

| Au-CN | Very strong, highly covalent | σ-donation (C→Au) and π-backdonation (Au→CN) | Forms stable linear [Au(CN)₂]⁻ anions | wikipedia.orgresearchgate.netquora.com |

| Ag-CN | Strong, mixed covalent/electrostatic | σ-donation, electrostatic attraction | Acts as a bridging ligand (μ₂-C,N) to form chains/networks | wikipedia.orgresearchgate.netresearchgate.net |

Aurophilic and Argentophilic Interactions in Heterometallic Frameworks

Beyond the primary coordinate bonds, weaker metallophilic interactions play a critical role in the supramolecular assembly of gold-silver complexes. These are attractive interactions between seemingly closed-shell d¹⁰ metal centers.

Aurophilic Interactions: This refers to the tendency of Au(I) centers to aggregate. wikipedia.orgacs.org This interaction, with a typical energy of 7–12 kcal/mol and an Au-Au distance of around 3.0 Å, is comparable in strength to a hydrogen bond. wikipedia.org It arises from a combination of dispersion forces and relativistic effects that are significant for the heavy gold atom. wikipedia.org In heterometallic cyanide frameworks, aurophilic interactions can link [Au(CN)₂]⁻ anions, increasing the dimensionality and structural complexity of the material. capes.gov.bracs.org

Argentophilic Interactions: The analogous interaction between Ag(I) centers is termed argentophilicity. nih.govunileon.es While generally weaker than aurophilic bonds, these Ag-Ag interactions are significant and direct the assembly of polynuclear silver clusters and coordination polymers. nih.govunileon.esnih.gov Observed Ag-Ag distances in complexes with these interactions range from approximately 3.0 to 3.4 Å. rsc.org

In a mixed silver-gold system, both homo-metallic (Au-Au, Ag-Ag) and hetero-metallic (Au-Ag) metallophilic interactions are possible, providing a powerful tool for crystal engineering and the rational design of complex, multidimensional architectures.

Influence of Ligand Stereochemistry on Complex Architecture and Stability

Propylenediamine is a chiral molecule, existing as two non-superimposable mirror images (enantiomers): (R)-1,2-diaminopropane and (S)-1,2-diaminopropane. The choice of using a pure enantiomer or a racemic mixture (an equal mix of both) can have a profound impact on the resulting complex's architecture and stability.

Furthermore, the stability of the complex can be influenced by the stereochemistry. In a complex, chiral framework, one enantiomer of propylenediamine may "fit" better than the other, leading to a more thermodynamically stable structure due to more favorable steric interactions and packing efficiency. When a racemic mixture is used, the system may crystallize into a racemic compound (containing both enantiomers in the unit cell) or undergo spontaneous resolution, where separate crystals of the (R)- and (S)-complexes form. The specific stereochemical preferences would dictate the packing of the polymeric chains or layers, influencing the proximity of metal centers and thus affecting the expression of aurophilic or argentophilic interactions.

Theoretical and Computational Investigations of Silver Propylenediamine Gold Cyanide

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic properties of transition metal complexes. shahroodut.ac.irnih.gov Its balance of computational cost and accuracy makes it ideal for studying large systems like the title compound. DFT calculations can predict molecular geometries, analyze bonding, and simulate spectroscopic properties. researchgate.netresearchgate.net

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Silver Propylenediamine Gold Cyanide, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Given the flexibility of the propylenediamine ligand, several conformers (e.g., chair, boat, twist-boat for the chelate ring) are possible.

Computational studies on similar silver(I) diamine complexes and gold cyanide compounds suggest that the [Au(CN)₂]⁻ unit will remain largely linear. nih.gov The Ag-N bonds from the propylenediamine ligand and the Ag-N/C bond to the cyanide group of the dicyanoaurate will define a coordination geometry around the silver atom, which is expected to be distorted tetrahedral or trigonal pyramidal. The interaction between the silver and gold centers (argentophilic-aurophilic interaction) is a key feature, and its distance will be a critical parameter determined by the optimization. acs.orgacs.org DFT methods, particularly those incorporating dispersion corrections (e.g., PBE0-D3), are crucial for accurately modeling these weak, non-covalent interactions. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are hypothetical values based on data from analogous structures.)

| Parameter | Predicted Value |

| Au-C Bond Length | 1.99 Å nih.gov |

| C≡N Bond Length | 1.17 Å |

| Ag-N (propylenediamine) | 2.25 Å |

| Ag---Au Distance | 3.10 - 3.50 Å nih.gov |

| C-Au-C Angle | ~179° nih.gov |

| N-Ag-N Angle | ~88° |

This interactive data table is based on plausible values derived from computational studies on related gold cyanide and silver diamine complexes.

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure by describing the distribution and energy of electrons within the molecule. For this compound, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.

The HOMO is expected to be primarily located on the dicyanoaurate(I) moiety, specifically with contributions from the Au 5d orbitals and the π orbitals of the cyanide ligands. shahroodut.ac.irresearchgate.net The LUMO is likely to be centered on the silver(I) ion and the antibonding orbitals of the propylenediamine ligand. The energy gap between the HOMO and LUMO is a key indicator of the compound's chemical reactivity and electronic transition properties.

Charge distribution analysis, often performed using methods like Mulliken or Natural Population Analysis (NPA), reveals how electron density is shared across the molecule. In this complex, the gold atom is expected to have a partial positive charge, with significant negative charge residing on the nitrogen atoms of the cyanide groups. inorgchemres.org The silver atom will also be cationic, coordinated by the lone pairs of the nitrogen atoms from the propylenediamine and the dicyanoaurate.

Table 2: Predicted Molecular Orbital Contributions and Natural Charges (Note: These are hypothetical values based on data from analogous structures.)

| Feature | Description | Predicted Value / Location |

| HOMO | Primarily located on the [Au(CN)₂]⁻ unit, with Au 5d character. researchgate.net | -6.5 eV |

| LUMO | Centered on the Ag(I) ion and propylenediamine ligand. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference indicating electronic stability. | 5.3 eV |

| Natural Charge on Au | Partial positive charge. inorgchemres.org | +0.42 e |

| Natural Charge on Ag | Partial positive charge. | +0.75 e |

| Natural Charge on N (CN) | Partial negative charge. | -0.58 e |

This interactive data table presents plausible MO energies and charge distributions based on DFT studies of related metal complexes.

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

IR Spectroscopy: The most prominent features in the predicted IR spectrum would be the C≡N stretching frequency, expected around 2140-2150 cm⁻¹, characteristic of a terminal cyanide group in a dicyanoaurate complex. aip.org The Ag-N and N-H stretching and bending vibrations from the propylenediamine ligand would appear at lower frequencies.

UV-Vis Spectroscopy: The electronic transitions predicted by time-dependent DFT (TD-DFT) would likely show absorption bands in the UV region. These transitions would correspond to ligand-to-metal charge transfer (LMCT) from the cyanide and propylenediamine ligands to the metal centers, as well as d-d transitions on the gold center. uctm.edu

NMR Spectroscopy: While predicting NMR chemical shifts is computationally demanding, DFT can provide valuable insights. The ¹³C NMR signal for the cyanide carbons would be a key identifier. nih.gov The ¹H NMR spectrum would be characterized by signals from the propylenediamine ligand, with chemical shifts influenced by coordination to the silver atom.

Table 3: Predicted Spectroscopic Data (Note: These are hypothetical values based on data from analogous structures.)

| Spectroscopy | Parameter | Predicted Value |

| IR | ν(C≡N) stretch | 2145 cm⁻¹ aip.orgnih.gov |

| IR | ν(N-H) stretch | 3200 - 3400 cm⁻¹ |

| UV-Vis | λ_max (LMCT) | ~250 nm uctm.edu |

| ¹³C NMR | δ(CN) | ~140 ppm nih.gov |

This interactive data table provides predicted spectroscopic values based on experimental and computational data from similar compounds.

Ab Initio Calculations for High-Accuracy Bonding Description

For a highly accurate description of specific interactions, particularly the weak Au(I)---Ag(I) aurophilic (or more accurately, metallophilic) interaction, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed. acs.orgacs.org While computationally expensive, these methods provide a more accurate treatment of electron correlation, which is dominant in dispersion forces like aurophilicity. rsc.orgresearchgate.net Studies on similar systems have shown that the Au(I)-Au(I) interaction energy is comparable in strength to a hydrogen bond. acs.org A similar ab initio study on this compound would precisely quantify the energy of the Ag---Au interaction, confirming its role in the structural arrangement of the complex. The interaction energy is predicted to be in the range of 5-10 kcal/mol. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations can model the behavior of the complex over time, providing insights into its stability and conformational dynamics in different environments, such as in solution. nih.gov An MD simulation would reveal the flexibility of the propylenediamine chelate ring, the vibrational modes of the entire complex, and the nature of its interactions with solvent molecules. nih.govacs.org This is particularly useful for understanding how the complex might behave in a biological or materials science context. The simulations could track the Ag---Au distance over time to see if the metallophilic interaction is stable in solution or if the complex dissociates.

Natural Bond Orbital (NBO) Analysis for Dative Bonding Contributions

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.dewikipedia.org This method is exceptionally useful for quantifying the donor-acceptor interactions that constitute the coordinate bonds in the complex. nih.govnih.gov

For this compound, NBO analysis would quantify:

The donation of electron density from the nitrogen lone pairs of the propylenediamine ligand to the empty orbitals of the silver(I) ion.

The σ-donation from the cyanide ligands to the gold(I) center. researchgate.net

The extent of π-backbonding from the filled d-orbitals of gold(I) into the empty π* orbitals of the cyanide ligands, which strengthens the Au-C bond. nih.gov

The nature of the Ag---Au interaction, identifying the specific donor and acceptor orbitals involved.

Table 4: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (Note: These are hypothetical values based on data from analogous structures.)

| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |

| LP (N) of Propylenediamine | LP* (Ag) | Ag-N σ bond formation | > 40 |

| σ (C-N) of Cyanide | LP* (Au) | Au-C σ bond formation | > 50 nih.gov |

| LP (Au) 5d | π* (C≡N) | π-backbonding nih.gov | ~ 5-10 |

| LP (Au) 5d | LP* (Ag) | Ag---Au metallophilic interaction | ~ 2-5 |

This interactive data table shows plausible second-order perturbation theory energies (E(2)) for key orbital interactions as would be calculated by NBO analysis.

Natural Energy Decomposition Analysis (NEDA) for Interaction Energies

Theoretical and computational chemistry provides powerful tools for understanding the intricate bonding and interaction energies within complex chemical structures like this compound. One of the most insightful of these methods is the Natural Energy Decomposition Analysis (NEDA). NEDA is a method used to partition the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic (EL), charge transfer (CT), and core repulsion (CORE) energies. wisc.edu This analysis offers a detailed picture of the forces that hold the compound together.

Interaction Energies in Silver-Amine Cations

The bonding between a silver(I) ion and nitrogen-containing ligands, such as in the bis(propane-1,2-diamine)silver(I) cation, has been a subject of computational investigation. Studies on simpler, analogous systems like the diammine silver(I) complex, [Ag(NH₃)₂]⁺, reveal the nature of the Ag-N bond. Natural Energy Decomposition Analysis of such complexes shows that the interaction is primarily driven by a combination of electrostatic attraction and charge transfer.

A computational study on silver ion complexes with various nitrogen ligands demonstrated that two-coordinate complexes are the most stable. rsc.org The NEDA results for a representative two-coordinate silver-ammonia complex highlight the key energetic contributions to the Ag-N bond. The analysis reveals that both electrostatic interactions and charge transfer from the nitrogen lone pair to the empty 5s orbital of the silver ion are significant stabilizing factors. rsc.org

Below is a representative NEDA table for a two-coordinate silver-nitrogen complex, illustrating the typical energy components.

| Interaction Component | Energy (kcal/mol) |

| Electrostatic (ES) | -35.0 |

| Polarization (POL) | -10.5 |

| Total Electrical (EL) | -45.5 |

| Charge Transfer (CT) | -25.8 |

| Core Repulsion (CORE) | +30.2 |

| Total Interaction Energy | -41.1 |

Table 1: Representative Natural Energy Decomposition Analysis (NEDA) data for the interaction between Ag⁺ and two ammonia (B1221849) ligands. The data illustrates the significant contributions of electrostatic forces and charge transfer to the stability of the complex. Data is illustrative and based on findings for similar two-coordinate silver-nitrogen complexes.

Interaction Energies in the Dicyanoaurate(I) Anion

The dicyanoaurate(I) anion, [Au(CN)₂]⁻, is a remarkably stable complex, a fact that is also explained by computational energy decomposition analysis (EDA), a method closely related to NEDA. Studies on the gold-ligand interactions in various gold complexes show that the bond between gold(I) and the cyanide ligands is highly covalent.

Research based on Density Functional Theory (DFT) reveals that the stability of the [Au(CN)₂]⁻ complex arises from strong orbital interactions. This includes a significant σ-donation from the cyanide ligand to the Au⁺ ion and, crucially, a substantial π-backdonation from the d-orbitals of Au⁺ to the antibonding orbitals of the cyanide ligands. This backdonation strengthens the Au-C bond considerably.

An Energy Decomposition Analysis of the [Au(CN)₂]⁻ complex breaks down the interaction energy as follows:

| Interaction Component | Energy Contribution |

| Pauli Repulsion | Repulsive |

| Electrostatic Interaction | Attractive (Strong) |

| Orbital Interaction (Covalent) | Attractive (Very Strong) |

Table 2: Qualitative Energy Decomposition Analysis (EDA) for the [Au(CN)₂]⁻ anion. The analysis shows that the strong covalent character (orbital interaction) is a dominant factor in the exceptional stability of this complex anion.

The combination of a stable [Ag(propylenediamine)₂]⁺ cation, held together by strong electrostatic and charge-transfer interactions, and the exceptionally stable [Au(CN)₂]⁻ anion, characterized by significant covalent bonding, results in the formation of the stable crystalline salt, this compound.

Electrochemical Behavior and Redox Chemistry of Silver Propylenediamine Gold Cyanide

Cyclic Voltammetry for Redox Processes of Gold and Silver Centers

Cyclic voltammetry (CV) is a powerful technique used to study the redox processes of gold and silver in cyanide solutions. researchgate.net By scanning the potential applied to an electrode, CV experiments reveal the potentials at which oxidation (anodic peaks) and reduction (cathodic peaks) of the metal-cyanide complexes occur.

In studies of solutions containing both gold and silver cyanide complexes, such as Au(CN)₂⁻ and Ag(CN)₃²⁻, distinct reduction peaks corresponding to the deposition of each metal can be identified. researchgate.net For instance, on a vitreous carbon electrode, the reduction of the gold cyanide complex typically occurs at a more positive potential than that of the silver cyanide complex. researchgate.net One study identified the reduction potential for Au(CN)₂⁻ to be approximately -1.060 V vs. SCE, while the reduction for a silver cyanide complex was observed at -1.198 V vs. SCE. researchgate.net The presence of both gold and silver ions in the cyanide solution can influence the current density associated with the reduction processes. researchgate.net The interaction between adsorbed silver nanoparticles and the electrode surface has been shown to increase in the order of glassy carbon < platinum < gold, indicating the substrate's role in the electrochemical response. researchgate.net

Table 1: Comparative Reduction Potentials in Cyanide Media

| Redox Couple | Standard Potential (V vs. SCE) |

|---|---|

| Au(CN)₂⁻ + e⁻ → Au + 2CN⁻ | -1.060 researchgate.net |

| Ag(CN)₃²⁻ + e⁻ → Ag + 3CN⁻ | -1.198 researchgate.net |

| Cu(CN)₄³⁻ + e⁻ → Cu + 4CN⁻ | -1.546 researchgate.net |

Note: These values were determined in a specific laboratory solution containing 0.5 M CN⁻ at pH 10. researchgate.net

Anodic and Cathodic Dissolution Mechanisms of Gold and Silver in Cyanide Media

The dissolution and deposition of gold and silver in cyanide media are fundamental electrochemical processes in hydrometallurgy. scirp.org911metallurgist.com

Anodic Reaction (Gold Oxidation): 4Au + 8CN⁻ → 4Au(CN)₂⁻ + 4e⁻ ausimm.com

Cathodic Reaction (Oxygen Reduction): O₂ + 2H₂O + 4e⁻ → 4OH⁻ ausimm.com

Similarly, silver dissolves in cyanide solutions to form stable silver cyanide complexes. scirp.org The reaction is limited under certain conditions by the coupled diffusion of cyanide ions and oxygen to the metal surface. scirp.org Maintaining an alkaline pH (typically 10-11) is crucial to prevent the formation of hazardous hydrogen cyanide (HCN) gas. scirp.org911metallurgist.com

Cathodic Deposition: The cathodic process involves the reduction of the metal-cyanide complexes back to their metallic state. For gold and silver, the reactions are:

Gold Deposition: Au(CN)₂⁻ + e⁻ → Au(s) + 2CN⁻ researchgate.net

Silver Deposition: Ag(CN)₂⁻ + e⁻ → Ag(s) + 2CN⁻ 911metallurgist.com

Studies show that the deposition of gold and silver can be achieved selectively from solutions also containing other metals like copper, as the gold and silver complexes are reduced at less negative potentials. researchgate.netresearchgate.net

Influence of Propylenediamine Ligands on Metal Redox Potentials

While the provided research extensively covers the role of cyanide, specific data detailing the influence of propylenediamine ligands on the redox potentials of silver-gold cyanide complexes is not available in the surveyed literature. However, the general principles of ligand influence can be discussed. Ligands play a critical role in stabilizing metal ions in solution, which in turn affects their redox potentials. The cyanide ion (CN⁻), being a strong-field ligand, forms very stable anionic complexes with gold (Au(CN)₂⁻) and silver (Ag(CN)₂⁻). 911metallurgist.comrsc.org This stabilization makes the metallic forms of gold and silver more susceptible to oxidation in the presence of cyanide. rsc.org The presence of a second ligand, such as propylenediamine, would be expected to further modify the coordination sphere of the metal centers, potentially leading to shifts in the redox potentials and affecting the stability and solubility of the complex.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the kinetics of interfacial processes, including charge transfer, diffusion, and the formation of passive layers at the electrode-electrolyte interface. nih.govresearchgate.net By applying a small amplitude AC potential over a range of frequencies, an impedance spectrum is generated. This data can be modeled using an equivalent electrical circuit, such as a modified Randles circuit, to quantify parameters like charge-transfer resistance (R_ct) and double-layer capacitance (C_dl). nih.govresearchgate.net

EIS has been effectively used to study the corrosion behavior of dental alloys containing silver and palladium, providing insights that cannot be obtained from potentiodynamic polarization tests alone. nih.gov In these studies, EIS helped to characterize the passive film and quantify the resistance to charge transfer, which is inversely related to the corrosion rate. nih.govresearchgate.net While specific EIS studies on silver propylenediamine gold cyanide were not found, the technique is highly applicable for probing the interfacial kinetics of its deposition, dissolution, and passivation phenomena. scirp.orgmdpi.com

Table 2: Typical Parameters from EIS Analysis of Metal Alloys

| Parameter | Symbol | Description |

|---|---|---|

| Charge-Transfer Resistance | R_ct | Represents the resistance to the transfer of electrons across the electrode-electrolyte interface. Inversely proportional to the corrosion rate. nih.gov |

| Constant Phase Element | CPE | Used in place of a pure capacitor to account for non-ideal capacitive behavior of the double layer on a non-uniform surface. nih.gov |

Role of Mixed-Metal Centers in Electron Transfer Pathways and Stability

An interesting phenomenon occurs in certain mixed-metal systems where an electron relay can take place from a gold core to a surface-adsorbed silver ion, leading to the oxidation of the gold core and reduction of the silver. rsc.org This process suggests a reversal of the expected nobility, where gold becomes less noble than silver under these specific conditions. rsc.org The formation of heterometallic aggregates, where a gold-containing anion acts as a ligand to a silver cation, demonstrates the complex structural and electronic interactions that can arise in mixed-metal systems. nih.gov These interactions are crucial for understanding the electron transfer pathways and the thermodynamic stability of the resulting compounds.

Investigation of Passivation Phenomena

Passivation is the phenomenon where a metal surface loses its chemical reactivity under specific environmental conditions. In the context of gold and silver cyanidation, passivation can significantly hinder the rate of metal dissolution. ausimm.com Anodic polarization studies of gold in cyanide solutions reveal that the dissolution rate can be inhibited by the formation of a passive film on the electrode surface. researchgate.netausimm.com This film is thought to be a basic cyanide compound or a metal oxide/hydroxide. researchgate.netausimm.com

Cyclic voltammetry studies on gold have identified multiple anodic peaks, with the subsequent decrease in current attributed to passivation. researchgate.net The passivation of the most anodic dissolution reaction has been linked to the formation of gold(III) oxide, while passivation at less anodic potentials may involve the formation of gold(I) hydroxide. researchgate.net The presence of other minerals, such as certain iron oxides, can also contribute to the passivation of the gold surface during leaching. researchgate.net The study of passivation is critical for optimizing industrial leaching processes, as it directly impacts the efficiency of precious metal extraction. dntb.gov.ua

Mechanistic Investigations of Formation and Ligand Exchange in Silver Propylenediamine Gold Cyanide Systems

Kinetic Studies of Complex Formation and Equilibrium

The formation of a silver propylenediamine gold cyanide system in solution is not a single reaction but a series of equilibria involving the coordination of propylenediamine (a bidentate ligand) to the silver(I) ion and the association of this cationic complex with a gold cyanide anion, typically dicyanoaurate(I), [Au(CN)₂]⁻.

The initial complexation of silver(I) with propylenediamine (pn) occurs in a stepwise manner:

Ag⁺ + pn ⇌ [Ag(pn)]⁺ (K₁)

[Ag(pn)]⁺ + pn ⇌ [Ag(pn)₂]⁺ (K₂)

The equilibrium constants for silver(I) complexes with various primary amines have been determined, providing a basis for estimating the stability of the silver-propylenediamine cation. rsc.org As propylenediamine is a primary diamine, its behavior is analogous to other alkylamines. The stability constants (log β₂) for diamine silver complexes are generally high, indicating that the formation of the [Ag(pn)₂]⁺ cation is highly favorable in the presence of sufficient ligand.

Table 1: Representative Stability Constants for Silver(I)-Amine Complexes at 25°C This table provides analogous data to illustrate the expected stability of the silver-propylenediamine complex.

| Ligand (L) | Stepwise Constant (log K₁) | Stepwise Constant (log K₂) | Cumulative Constant (log β₂) | Reference |

| Methylamine | 3.06 | 3.72 | 6.78 | rsc.org |

| Ethylamine | 3.44 | 3.90 | 7.34 | rsc.org |

| Ethylenediamine (B42938) (en) | 10.72 (log β₁) | 9.31 (log K₂) | 20.03 | umass.edu |

| Pyridine | - | - | 4.35 | researchgate.net |

Note: Data for ethylenediamine (en), a close structural analog of propylenediamine, shows the significant stability enhancement due to the chelate effect. libretexts.org

Ligand Substitution and Exchange Pathways at Gold Centers

The gold cyanide anion, typically [Au(CN)₂]⁻ (for Au(I)) or [Au(CN)₄]⁻ (for Au(III)), is kinetically very stable. mdpi.com However, ligand exchange can occur, and its mechanism depends on the oxidation state and coordination geometry of the gold center.

For the linear, d¹⁰ [Au(CN)₂]⁻ complex, ligand exchange with free cyanide (¹³CN⁻) has been studied. The mechanism is generally considered to be associative (A) or interchange associative (Iₐ), involving the formation of a transient three-coordinate intermediate, [Au(CN)₃]²⁻. libretexts.orgyoutube.com [Au(CN)₂]⁻ + CN⁻ ⇌ [Au(CN)₂(CN)]²⁻ ⇌ [Au(CN)(*CN)]⁻ + CN⁻

For square planar, d⁸ Au(III) complexes like [Au(CN)₄]⁻, ligand substitution reactions are fundamental to their chemistry. econtent.in These reactions almost invariably proceed via an associative mechanism. libretexts.org The incoming ligand attacks the metal center, which has accessible coordination sites above and below the square plane, to form a five-coordinate intermediate. libretexts.orgpsgcas.ac.in This intermediate, typically a square pyramid or trigonal bipyramid, then releases the leaving group. The rate of substitution at Au(III) centers is generally slow, allowing for detailed kinetic studies. econtent.in The reaction of trans-[Au(CN)₂(X)₂]⁻ (where X is a halide) with cyanide to form [Au(CN)₄]⁻ proceeds rapidly without the detection of intermediates, which is attributed to the strong trans-accelerating effect of the cyanide ligands. nih.govresearchgate.net

The activation barrier (ΔG‡) for CO ligand exchange on the analogous [Au(CO)₂]⁺ complex was determined to be 56.2 kJ mol⁻¹, indicating a significant but surmountable energy requirement for substitution. nih.gov

Ligand Substitution and Exchange Pathways at Silver Centers

In contrast to gold complexes, silver(I) complexes are characteristically labile, meaning they undergo rapid ligand exchange. libretexts.org The d¹⁰ Ag(I) ion in a complex like [Ag(pn)₂]⁺ does not have any ligand field stabilization energy, which contributes to low activation barriers for substitution. libretexts.org

Ligand substitution at the silver(I) center can proceed through either a dissociative (D) or an associative (A) mechanism.

Dissociative (D): [Ag(pn)₂]⁺ ⇌ [Ag(pn)]⁺ + pn (slow), followed by rapid coordination of an incoming ligand.

Associative (A): [Ag(pn)₂]⁺ + L ⇌ [Ag(pn)₂L]⁺ (slow), where L is an incoming ligand, followed by dissociation of a propylenediamine ligand.

Given the typical lability of Ag(I) complexes, the exchange reactions are often too fast to be monitored by conventional methods, requiring techniques suitable for fast kinetics. The exchange of ligands on silver(I) is generally much faster than on gold(I) or gold(III). nih.gov For example, the activation barrier for CO exchange on a silver(I) carbonyl complex was found to be 42.7 kJ mol⁻¹, which is lower than the 56.2 kJ mol⁻¹ for the analogous gold(I) complex. nih.gov In the silver diamine fluoride (B91410) system, the diamminesilver(I) complex, [Ag(NH₃)₂]⁺, forms readily and is a stable aqueous species. nih.gov The exchange of propylenediamine ligands on the silver center is expected to be a dynamic process, with the equilibrium position dictated by the relative concentrations of free and bound ligands.

Influence of Reaction Conditions (pH, Temperature, Concentration) on Kinetics

The kinetics and equilibria within the this compound system are highly sensitive to reaction conditions.

pH: The pH of the solution is a critical parameter, primarily due to the acid-base properties of the ligands. Propylenediamine is a weak base and will be protonated at low pH, which prevents it from coordinating to the silver(I) ion. Similarly, the cyanide ligand is the conjugate base of the weak acid hydrogen cyanide (HCN, pKa ≈ 9.2). In acidic or neutral solutions (pH < 9.2), the concentration of free CN⁻ decreases significantly, which can lead to the decomposition of the gold cyanide complex and the formation of highly toxic HCN gas. sensorex.comemerson.com Therefore, these complex systems are typically studied and utilized in alkaline solutions (pH > 10.5) to ensure the stability of both the amine and cyanide complexes. sensorex.com911metallurgist.com At very high pH (e.g., > 12), the rate of gold dissolution in cyanide can decrease due to the formation of passivating layers or other competing reactions. 911metallurgist.comresearchgate.net